molecular formula C33H45NO12 B2658035 Beiwutine CAS No. 76918-93-9

Beiwutine

Cat. No. B2658035
CAS RN: 76918-93-9
M. Wt: 647.718
InChI Key: GPTAWZLFSGYZGC-VLYROIMJSA-N
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Description

Beiwutine, also known as 10-Hydroxy mesaconitine, is a diester diterpenoid alkaloid . It is derived from plants of the Ranunculaceae family, specifically Aconitum carmichaeli Debx .


Synthesis Analysis

The synthesis of Beiwutine involves various processes. A study on the biosynthesis of diterpenoid alkaloids in Aconites suggests that multiple enzymes, including those responsible for hydroxylation, methylation, and acylation, catalyze the synthesis of Beiwutine . A theoretical biosynthesis pathway of diterpenoid alkaloids, including Beiwutine, has been proposed based on chemical logic .


Molecular Structure Analysis

Beiwutine has a molecular formula of C33H45NO12 . Its average mass is 647.710 Da and its monoisotopic mass is 647.294189 Da . The structure of Beiwutine includes 14 of 15 defined stereocenters .


Physical And Chemical Properties Analysis

Beiwutine is a solid substance that appears white to off-white . It has a molecular weight of 647.71 . The solubility of Beiwutine in DMSO is 100 mg/mL .

Relevant Papers Several papers have been identified that may be relevant to Beiwutine. These include a review on the phytochemistry, pharmacology, and toxicology studies of Aconitum , and a paper on the content determination of four diester diterpenoid alkaloids in leaves of Aconitum kusnezoffii .

Scientific Research Applications

properties

IUPAC Name

[(1R,2S,3S,4R,5R,6S,7S,8S,9R,13R,14R,16S,17R,18R)-8-acetyloxy-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H45NO12/c1-16(35)46-33-20-21(43-5)22-29(15-41-3)14-34(2)24(20)32(22,19(42-4)12-18(29)36)31(40)13-30(39,27(44-6)25(33)37)26(23(31)33)45-28(38)17-10-8-7-9-11-17/h7-11,18-27,36-37,39-40H,12-15H2,1-6H3/t18-,19+,20+,21+,22-,23+,24?,25+,26-,27+,29+,30-,31+,32-,33+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTAWZLFSGYZGC-JDMPSTDXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC12C3C(C4C5(CN(C3C4(C(CC5O)OC)C6(C1C(C(C6)(C(C2O)OC)O)OC(=O)C7=CC=CC=C7)O)C)COC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@]12[C@H]3[C@@H]([C@@H]4[C@@]5(CN(C3[C@]4([C@H](C[C@H]5O)OC)[C@]6([C@@H]1[C@H]([C@](C6)([C@H]([C@@H]2O)OC)O)OC(=O)C7=CC=CC=C7)O)C)COC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H45NO12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

647.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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